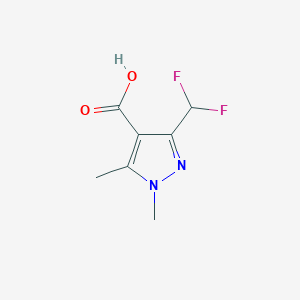

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with methyl and difluoromethyl groups, as well as a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole with difluoromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the temperature is maintained at around 70-80°C .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Applications De Recherche Scientifique

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- 1,5-Dimethyl-3-(chloromethyl)-1H-pyrazole-4-carboxylic acid

- 1,5-Dimethyl-3-(bromomethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Activité Biologique

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its biological activity, particularly in agricultural applications as a fungicide. This compound is part of a broader class of pyrazole derivatives that exhibit various pharmacological properties, including antifungal, anti-inflammatory, and potential anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C7H8F2N2O2. The compound features a pyrazole ring with methyl and difluoromethyl substituents, which contribute to its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 176.12 g/mol |

| Appearance | White to light yellow powder |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antifungal Activity

This compound has been primarily studied for its role as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), which are crucial in crop protection against fungal pathogens. These compounds inhibit the succinate dehydrogenase enzyme in the mitochondrial respiration chain, effectively controlling a range of fungal species.

Research indicates that derivatives of this compound show strong antifungal activity against various pathogens such as Zymoseptoria tritici, which causes septoria leaf blotch in cereals . The efficacy of these compounds has led to their commercial use in several fungicides, including fluxapyroxad and benzovindiflupyr .

Anti-inflammatory Activity

In addition to its antifungal properties, pyrazole derivatives have been reported to exhibit anti-inflammatory effects. Studies have shown that certain substituted pyrazoles demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, compounds derived from similar structures have shown selective COX-2 inhibition with minimal gastrointestinal toxicity . This suggests potential therapeutic applications for inflammatory conditions.

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Sivaramakarthikeyan et al. reported on the anti-inflammatory activity of various pyrazole derivatives, highlighting their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Abdellatif et al. synthesized a series of substituted pyrazoles and evaluated them for COX-1/COX-2 inhibitory activity. Their findings indicated that specific modifications to the pyrazole structure could enhance biological efficacy while maintaining safety profiles .

The primary mechanism by which this compound exerts its antifungal effects is through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the Krebs cycle. This inhibition disrupts energy production in fungal cells, leading to cell death. The selectivity for fungal over plant cells is attributed to differences in metabolic pathways.

Propriétés

IUPAC Name |

3-(difluoromethyl)-1,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-3-4(7(12)13)5(6(8)9)10-11(3)2/h6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPXAEUIPJRMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.